molecular formula C10H14N2O2S B7941158 Methyl 2-(piperidin-4-yl)thiazole-4-carboxylate

Methyl 2-(piperidin-4-yl)thiazole-4-carboxylate

Cat. No.: B7941158
M. Wt: 226.30 g/mol
InChI Key: IXTSXGATWDXSMP-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-4-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperidin-4-yl)thiazole-4-carboxylate typically involves the reaction of piperidine derivatives with thiazole carboxylates. One common method includes the cyclization of piperidine with thiazole-4-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as palladium or copper to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include the precise control of temperature, pressure, and pH to optimize yield and purity. Solvent extraction and crystallization techniques are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-4-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include various substituted thiazoles, piperidines, and their corresponding oxidized or reduced derivatives.

Scientific Research Applications

Methyl 2-(piperidin-4-yl)thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which Methyl 2-(piperidin-4-yl)thiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The thiazole ring is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to cell death in the case of anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl piperidine-4-carboxylate
  • 2-Methylthiazole-4-carboxylic acid
  • Thiazole derivatives with various substituents

Uniqueness

Methyl 2-(piperidin-4-yl)thiazole-4-carboxylate is unique due to the combination of the piperidine and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with a wide range of biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

methyl 2-piperidin-4-yl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-14-10(13)8-6-15-9(12-8)7-2-4-11-5-3-7/h6-7,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTSXGATWDXSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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